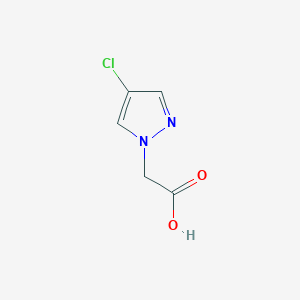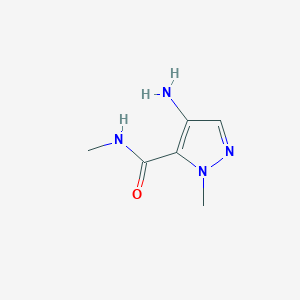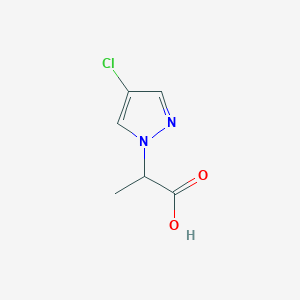
丙氨酸-甘氨酸
描述
Ala-Gly is a dipeptide composed of the amino acids alanine and glycine. It is a naturally occurring compound found in many foods, such as milk, eggs, and meat, and it is also present in some supplements. Ala-Gly has been studied for its potential health benefits, and it is also used in some laboratory experiments.
科学研究应用
生物医学材料开发
丙氨酸-甘氨酸序列被用于开发生物相容性明胶,这些明胶源自胶原蛋白的部分水解。 这些明胶可以用来制造在电场下具有特定偏转特性的薄膜,使其适合生物医学应用,例如组织工程和伤口愈合 .
抗衰老化妆品
含有丙氨酸-甘氨酸的肽,例如五肽-18,已被证明对皮肤具有类似肉毒杆菌毒素的作用。 它们被用于局部治疗以减少细纹和皱纹,通过模拟脑啡肽的自然机制并抑制神经元活性 .
晶体生长控制
添加基于丙氨酸-甘氨酸的寡肽可以控制L-丙氨酸晶体的形态,这对于药物设计和非线性光学材料的开发非常重要。 这展示了此类肽在调节晶体生长机制中的作用 .
神经退行性疾病研究
富含丙氨酸-甘氨酸序列的肽已被研究用于其改善阿尔茨海默病等神经退行性疾病的潜力。 这些肽发挥作用的具体机制是一个活跃的研究领域 .
抗菌剂
富含甘氨酸的肽,包括丙氨酸-甘氨酸序列,已被鉴定为抗菌肽 (AMP)。 这些肽可以激活吞噬细胞介导的杀菌机制,为对抗微生物感染提供了一种与传统 AMP 不同的方法 .
化妆品应用
含有丙氨酸-甘氨酸的肽已被应用于化妆品中,证明了对皮肤衰老作用的明显减少。 此类肽经常包含在面霜和其他护肤品中,以增强皮肤健康和外观 .
肽疗法
富含丙氨酸-甘氨酸的肽的功能特性使其成为开发改进的类似物、前药和肽模拟药物的理想目标。 这些肽正在被探索用于各种治疗应用,包括作为细胞穿透肽 (CPP) 和金属螯合肽 (MCP) .
生物医学研究中的肽设计
丙氨酸-甘氨酸序列在生物医学研究应用中合成肽的设计中发挥作用。 研究人员利用这些序列来开发可以增强当前研究或导致新发现的新颖解决方案和方法 .
安全和危害
未来方向
Future research could focus on the antibacterial properties of Ala-Gly. For example, a study found that Ala-Gly-Gly-Val-Pro-Arg and Ser-Thr-Ile-Arg exhibited the strongest binding affinity in a molecular docking analysis, suggesting that peptides from sesame possess the ability to potentially hinder bacterial activity .
作用机制
Target of Action
Ala-Gly, a dipeptide composed of alanine and glycine, primarily targets the protein synthesis machinery in cells. As a fundamental component of proteins, it plays a crucial role in various biological processes .
Mode of Action
The mode of action of Ala-Gly involves its incorporation into proteins during the process of protein synthesis. The peptide bond formation between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide is a key step in this process .
Biochemical Pathways
Ala-Gly participates in several biochemical pathways. For instance, it is involved in the synthesis of peptides from its component amino acids . It also plays a role in the metabolism of amino acids, such as glutamic acid, which is produced by the TCA cycle .
Pharmacokinetics
Research on similar dipeptides suggests that they are rapidly absorbed and eliminated, suggesting good bioavailability .
Result of Action
The molecular and cellular effects of Ala-Gly’s action are diverse, given its role in protein synthesis. It can influence cell growth, differentiation, and function . In some cases, it has been shown to inhibit aflatoxin production in certain bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ala-Gly. For instance, the presence of other amino acids, pH, temperature, and other factors can affect its stability and its ability to participate in biochemical reactions .
生化分析
Biochemical Properties
Ala-Gly participates in numerous biochemical reactions, primarily due to its role as a dipeptide. It interacts with various enzymes, proteins, and other biomolecules. For instance, Ala-Gly can be hydrolyzed by peptidases, which are enzymes that break down peptides into their constituent amino acids. This interaction is crucial for protein metabolism and recycling within cells. Additionally, Ala-Gly can act as a substrate for transporters that facilitate the movement of peptides across cellular membranes .
Cellular Effects
Ala-Gly influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell signaling by acting as a ligand for specific receptors or by influencing the activity of signaling molecules. Ala-Gly also affects gene expression by serving as a precursor for the synthesis of proteins that regulate transcription and translation. Furthermore, Ala-Gly plays a role in cellular metabolism by providing a source of amino acids for energy production and biosynthesis .
Molecular Mechanism
At the molecular level, Ala-Gly exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, Ala-Gly can inhibit or activate enzymes involved in peptide metabolism, thereby regulating the availability of amino acids within cells. Additionally, Ala-Gly can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the synthesis of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ala-Gly can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ala-Gly is relatively stable under physiological conditions, but it can be degraded by peptidases over time. Long-term exposure to Ala-Gly in in vitro or in vivo studies has revealed its potential to modulate cellular processes, such as protein synthesis and degradation .
Dosage Effects in Animal Models
The effects of Ala-Gly vary with different dosages in animal models. At low doses, Ala-Gly can enhance protein synthesis and support cellular metabolism. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of Ala-Gly .
Metabolic Pathways
Ala-Gly is involved in several metabolic pathways, including those related to amino acid metabolism and energy production. It interacts with enzymes such as peptidases and transaminases, which facilitate its breakdown and conversion into other metabolites. Ala-Gly can also influence metabolic flux by altering the levels of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Ala-Gly is transported and distributed by specific transporters and binding proteins. These transporters facilitate the movement of Ala-Gly across cellular membranes, ensuring its availability for various biochemical processes. Additionally, Ala-Gly can accumulate in specific tissues or cellular compartments, depending on its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of Ala-Gly is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the cytoplasm, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of Ala-Gly can impact its activity and function, as it may interact with different biomolecules in distinct cellular environments .
属性
IUPAC Name |
2-[[(2S)-2-aminopropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXISPYVYMQWFLE-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25765-55-3 | |
| Record name | Glycine, L-alanyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25765-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101316944 | |
| Record name | L-Alanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
687-69-4 | |
| Record name | L-Alanylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=687-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-alanylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALANYLGLYCINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXQ6Y9X6ZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alanylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276594.png)











